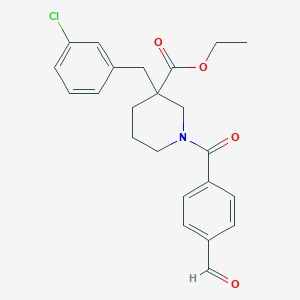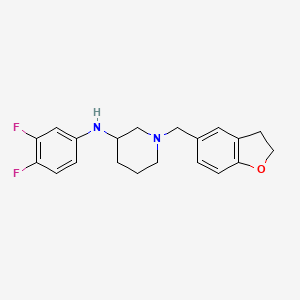![molecular formula C18H18BrF3N2O B6025579 4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol, commonly known as BRD-9894, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of phenol derivatives and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.
Applications De Recherche Scientifique
BRD-9894 has been found to exhibit promising activity against various diseases, including cancer and neurological disorders. In cancer research, BRD-9894 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of BRD-9894 involves its ability to modulate specific proteins and enzymes involved in various cellular processes. In cancer research, BRD-9894 has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression and cell proliferation. In neurological research, BRD-9894 has been found to modulate the activity of serotonin and dopamine receptors, leading to potential therapeutic applications in the treatment of depression and anxiety.
Biochemical and Physiological Effects
BRD-9894 has been found to exhibit various biochemical and physiological effects, depending on the specific disease or disorder being studied. In cancer research, BRD-9894 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRD-9894 in scientific research include its high purity and yield, as well as its potential therapeutic applications in cancer and neurological disorders. However, the limitations of using BRD-9894 in lab experiments include its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the scientific research of BRD-9894. In cancer research, further studies are needed to determine the efficacy and safety of BRD-9894 in preclinical and clinical trials. In neurological research, further studies are needed to determine the potential therapeutic applications of BRD-9894 in the treatment of depression and anxiety. Additionally, further studies are needed to determine the mechanism of action of BRD-9894 and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of BRD-9894 involves a multistep process that starts with the reaction of 4-bromo-2-nitrophenol and 3-(trifluoromethyl)aniline to form the corresponding amine intermediate. This intermediate is then reacted with 4-(chloromethyl)phenylpiperazine in the presence of a base to yield the final product, BRD-9894. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N2O/c19-15-4-5-17(25)13(10-15)12-23-6-8-24(9-7-23)16-3-1-2-14(11-16)18(20,21)22/h1-5,10-11,25H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZAEYNARAMNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B6025498.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B6025501.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6025506.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)
![N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)


![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6025552.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6025557.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6025580.png)